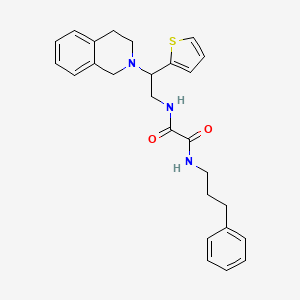

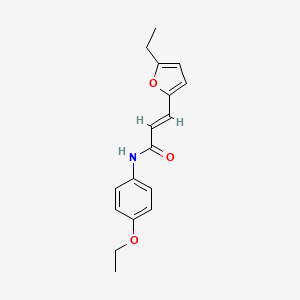

1-acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide and indole derivatives involves various strategies, including condensation reactions, nucleophilic addition, and cyclization processes. For instance, a series of 2-(hydrazinocarbonyl)-3-substituted-phenyl-1H-indole-5-sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases, showcasing the importance of structural modifications for enhancing biological activity (Güzel et al., 2010). Another study focused on the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, revealing the potential of alkylurea moiety in retaining antiproliferative activity with reduced toxicity, highlighting the significance of structural alterations in medicinal chemistry (Xiao-meng Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives plays a crucial role in their biological activity. The X-ray crystallography and NMR studies of these compounds provide insights into their conformation and interaction with biological targets. For example, the structure of a sulfonamide isostere-containing peptide was analyzed, demonstrating the absence of cis/trans isomerism and revealing a unique conformation that contributes to its biological activity (Moree et al., 2009).

Chemical Reactions and Properties

Sulfonamide and indole derivatives undergo various chemical reactions that influence their pharmacological properties. The ability to undergo cyclization, condensation, and nucleophilic addition reactions allows for the creation of complex structures with potent biological activities. For instance, the synthesis of nitrogen and sulfur heterocyclic systems by linking four rings, including indole, triazole, pyridazine, and quinoxaline, showcases the diverse chemical reactions these compounds can participate in, leading to the creation of new classes of heterocyclic compounds (Boraei et al., 2020).

Scientific Research Applications

Metabolic Pathways and Disposition

Research on compounds related to the γ-Aminobutyric Acid Type A Receptor Partial Agonist category, to which similar sulfonamides may belong, has shown that metabolism and disposition in humans can involve complex pathways. These studies suggest oxidative deamination and subsequent transformations leading to various metabolites, emphasizing the significance of renal excretion and metabolic breakdown in drug disposition (Shaffer et al., 2008).

Environmental Presence and Exposure

Investigations into polyfluorinated compounds in residential and nonresidential indoor air have identified the widespread occurrence of per- and polyfluorinated sulfonamides and related substances. These studies reveal elevated concentrations in specific indoor environments, highlighting potential human exposure risks through inhalation and the importance of understanding the environmental persistence and human health implications of such compounds (Langer et al., 2010; Shoeib et al., 2005).

Human Exposure and Health Implications

Research into the serum levels of per- and poly-fluoroalkyl substances among populations has been conducted to understand the implications of exposure to these compounds. Findings from such studies suggest that exposure to certain PFASs, which may include compounds structurally related to the specified sulfonamide, could have associations with health outcomes, including potential endocrine-disrupting effects. However, the specific effects and risk factors remain an area of ongoing investigation (Hurley et al., 2018).

properties

IUPAC Name |

1-acetyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,3-dihydroindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O4S/c1-15(28)26-12-10-17-14-19(6-8-21(17)26)32(30,31)24-11-13-27-22(29)9-7-20(25-27)16-2-4-18(23)5-3-16/h2-9,14,24H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTQZPMCHAPCEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2497039.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497041.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2497046.png)

![1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2497054.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2497055.png)

![2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497056.png)

![N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2497058.png)